KRAS G12C inhibitor 34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12C inhibitor 34 is a compound designed to target the KRAS G12C mutation, a common mutation in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell growth and cancer progression . KRAS G12C inhibitors, such as this compound, have shown promise in selectively targeting and inhibiting the mutant KRAS protein, thereby halting cancer cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. One common synthetic route includes:
Formation of the tetrahydropyridopyrimidine core: This step involves a series of nucleophilic aromatic substitution (SNAr) reactions to introduce the necessary functional groups.
Introduction of chiral piperazine: This is achieved through a regioselective SNAr reaction, followed by the installation of the prolinol subunit via palladium-catalyzed C-O bond formation.
Oxidation of sulfide intermediate: A transition-metal-free oxidation is performed to convert the sulfide intermediate to the desired product.
Industrial Production Methods
Industrial production of KRAS G12C inhibitor 34 involves scaling up the synthetic route while ensuring high yield and purity. This often includes optimizing reaction conditions, using chromatography-free processes, and employing robust purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS G12C inhibitor 34 undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.
Substitution: Nucleophilic aromatic substitution reactions to introduce functional groups.
Reduction: Reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include the desired this compound, along with various intermediates such as sulfoxides, sulfones, and amines .
Wissenschaftliche Forschungsanwendungen
KRAS G12C inhibitor 34 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C mutants.
Medicine: Under investigation in clinical trials for the treatment of cancers harboring the KRAS G12C mutation.
Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting KRAS G12C.
Wirkmechanismus
KRAS G12C inhibitor 34 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein . This binding locks the KRAS protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, this compound effectively halts cancer cell proliferation and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sotorasib (AMG 510): Another KRAS G12C inhibitor that has received FDA approval for the treatment of non-small cell lung cancer.
Adagrasib (MRTX849): A KRAS G12C inhibitor with a similar mechanism of action, currently under clinical investigation.
Uniqueness
KRAS G12C inhibitor 34 is unique in its specific binding affinity and selectivity for the KRAS G12C mutant protein . It has shown promising results in preclinical studies, demonstrating potent anti-tumor activity and a favorable safety profile .
Eigenschaften
Molekularformel |
C32H32ClN5O3 |
---|---|
Molekulargewicht |
570.1 g/mol |
IUPAC-Name |
(4aR)-7-chloro-8-(5-methyl-1H-indazol-4-yl)-10-(2-propan-2-ylanilino)-3-prop-2-enoyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazepin-11-one |
InChI |
InChI=1S/C32H32ClN5O3/c1-5-27(39)37-12-13-38-20(16-37)17-41-31-29(32(38)40)26(35-24-9-7-6-8-21(24)18(2)3)14-22(30(31)33)28-19(4)10-11-25-23(28)15-34-36-25/h5-11,14-15,18,20,35H,1,12-13,16-17H2,2-4H3,(H,34,36)/t20-/m1/s1 |
InChI-Schlüssel |
SPPFMHRDAZXATL-HXUWFJFHSA-N |
Isomerische SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OC[C@H]5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C |
Kanonische SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OCC5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.